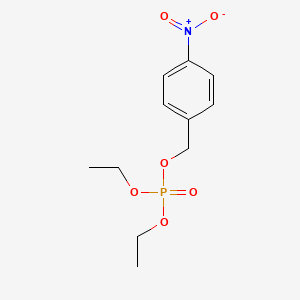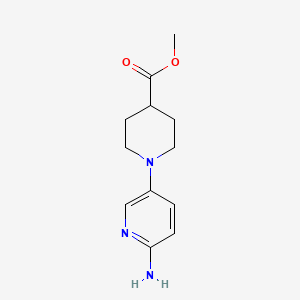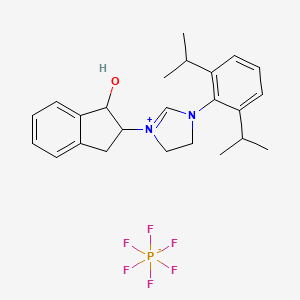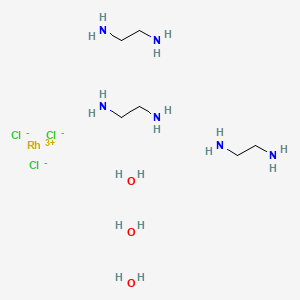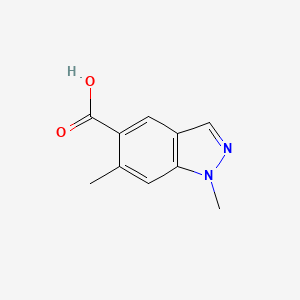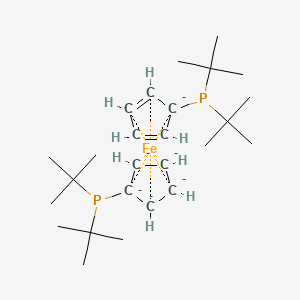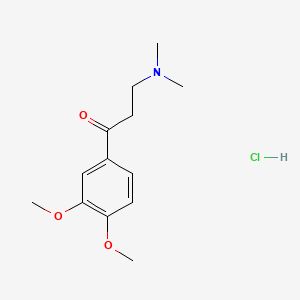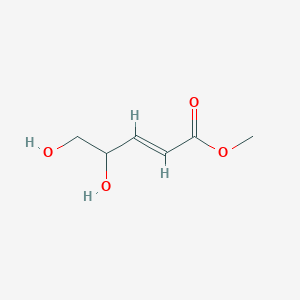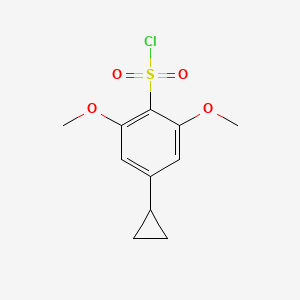
Tert-butyl (4-ethylpyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-ethylpyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethylpyridine-3-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with tert-butylamine to form the carbamate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature.
Industrial Production Methods:
Batch vs. Continuous Process: In industrial settings, the synthesis can be performed using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Catalysts such as pyridine or triethylamine may be used to enhance the reaction rate, and solvents like dichloromethane or toluene are commonly employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used, often under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides can be used, typically in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary or secondary amines, alcohols.
Substitution Products: Various substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl (4-ethylpyridin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is used in the production of agrochemicals and pharmaceuticals, as well as in material science for the development of advanced polymers.
Wirkmechanismus
The mechanism by which tert-butyl (4-ethylpyridin-3-yl)carbamate exerts its effects involves the interaction with specific molecular targets. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (4-methylpyridin-3-yl)carbamate: Similar structure with a methyl group instead of an ethyl group.
Tert-butyl (3-ethylpyridin-4-yl)carbamate: Structural isomer with the ethyl group at a different position on the pyridine ring.
Tert-butyl (4-ethylpyridin-2-yl)carbamate: Another positional isomer with the ethyl group at the 2-position.
Uniqueness: Tert-butyl (4-ethylpyridin-3-yl)carbamate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound's interactions with other molecules.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
1072249-86-5 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
tert-butyl N-(4-ethylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
IGUCYAGGFJRDMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)


